Normorphine hydrochloride

biased agonism μ-opioid receptor signaling β-arrestin recruitment

Normorphine hydrochloride (CAS 3372-02-9) is the hydrochloride salt of normorphine, the N-demethylated morphinan metabolite of morphine. As a μ-opioid receptor (MOR) ligand classified among the 'strong' partial agonist morphine metabolites with nanomolar-range efficacy , the hydrochloride form offers a well-defined stoichiometric salt (free base conversion ratio 0.833) suitable for quantitative pharmacology, analytical reference standard preparation, and as a key synthetic intermediate for N-substituted opioid analogs.

Molecular Formula C16H18ClNO3
Molecular Weight 307.77 g/mol
CAS No. 3372-02-9
Cat. No. B1257623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNormorphine hydrochloride
CAS3372-02-9
Synonyms(-)-normorphine
(5alpha,6alpha)-7,8-didehydro-4,5-epoxymorphinan-3,6-diol hydrochloride
4,5-epoxy-3,6-dihydroxymorphin-7-ene
desmethylmorphine
morphinan-3,6alpha-diol, 7,8-didehydro-4,5alpha-epoxy-
n-demethylmorphine
normorphine
normorphine hydrochloride
normorphine perchlorate
normorphine sulfamate
Molecular FormulaC16H18ClNO3
Molecular Weight307.77 g/mol
Structural Identifiers
SMILESC1CNC2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)O.Cl
InChIInChI=1S/C16H17NO3.ClH/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15;/h1-4,9-10,12,15,17-19H,5-7H2;1H/t9-,10+,12-,15-,16-;/m0./s1
InChIKeyHQNHDHNPDOTERW-VIGPQYPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Normorphine Hydrochloride (CAS 3372-02-9): Essential Procurement-Oriented Baseline for Opioid Research Standards


Normorphine hydrochloride (CAS 3372-02-9) is the hydrochloride salt of normorphine, the N-demethylated morphinan metabolite of morphine. As a μ-opioid receptor (MOR) ligand classified among the 'strong' partial agonist morphine metabolites with nanomolar-range efficacy [1], the hydrochloride form offers a well-defined stoichiometric salt (free base conversion ratio 0.833) suitable for quantitative pharmacology, analytical reference standard preparation, and as a key synthetic intermediate for N-substituted opioid analogs [2].

Workflowβ-arrestin2-biased MOR signaling probe; enables Gi-protein vs. β-arrestin pathway dissection.
SelectionHydrochloride salt with defined stoichiometry; suited for quantitative reference standard preparation.
Use ContextN-demethylated intermediate for one-step diversification into N-substituted opioid analog libraries.

Why Normorphine Hydrochloride Cannot Be Interchanged with Closely Related Opioid Standards or Intermediate Salts


Normorphine hydrochloride occupies a narrow functional niche that resists generic substitution by parent morphine, other N-demethylated opioids (e.g., norcodeine, nalorphine), or the normorphine free base hexahydrate. Substitution with morphine introduces confounded signaling bias: morphine preferentially activates Gi-protein pathways, whereas normorphine is biased toward β-arrestin2 recruitment at the human μ-opioid receptor [1]. Interchanging normorphine hydrochloride with norcodeine or nalorphine changes receptor selectivity profiles and compromises synthetic intermediate utility, since the free N–H position in normorphine is the sole reactive handle for producing both opioid antagonists (nalorphine, naloxone, naltrexone) and potent agonists (N-phenethylnormorphine) [2]. Even the normorphine free base hexahydrate cannot be substituted by mass equivalence: the hydrochloride salt provides a 16.5% higher free base content per weighed mass (conversion ratio 0.833 vs. 0.715), directly impacting dose calculation accuracy in quantitative pharmacological studies [2].

Morphine vs. Normorphine
Normorphine bias toward β-arrestin2 recruitment may be reversed with morphine, altering MOR signaling interpretation in biased agonism studies.
Norcodeine / Nalorphine
N-methylated or N-allylated structures lack the free N–H handle needed for one-step synthesis of antagonist/agonist libraries, limiting synthetic versatility.
Free Base Hexahydrate
Salt conversion ratio differs from hydrochloride; direct mass-based substitution without correction skews dose calculations in quantitative pharmacology.

Normorphine Hydrochloride (CAS 3372-02-9) Quantitative Differentiation Evidence Against Closest Comparators


Signaling Bias: Normorphine vs. Morphine at the Human μ-Opioid Receptor (β-Arrestin2 vs. Gi-Protein Pathway)

In a direct head-to-head comparison using FRET-based assays in single intact 293T cells expressing the human μ-opioid receptor (MOR), normorphine demonstrated lower potency for Gi-protein activation but higher potency and efficacy for β-arrestin2 recruitment relative to the parent compound morphine [1]. Morphine and normorphine were both classified as 'strong' partial agonists (nanomolar-range efficacy), yet their directional bias diverged: when normorphine is used as the reference ligand, morphine becomes G-protein-biased, whereas normorphine itself is β-arrestin2-biased [1]. This represents a qualitative shift in functional selectivity at the same receptor target.

Signaling Bias: β-Arr2 vs. Gi
Head-to-head
Normorphine shows higher potency/efficacy for β-arrestin2 recruitment than for Gi-protein activation, opposite to morphine’s G-protein bias. EC50 fold-differences >2–5× reported.
Supports β-arrestin2-selective MOR probe selection; pathway interpretation context.
FRET-based assays in 293T cells; bias direction context-dependent.
biased agonism μ-opioid receptor signaling β-arrestin recruitment

Plasma Protein Binding: Normorphine vs. Morphine and Norcodeine in Human In Vitro Studies

In a controlled human pharmacokinetic study where codeine phosphate (30 mg) was administered to eight volunteers, in vitro protein binding was measured across six metabolites [1]. Normorphine exhibited 23.5% ± 3.5% protein binding, which is approximately half the binding of morphine (46.5% ± 2.4%) and identical to norcodeine (23.5% ± 2.9%). This approximately 2-fold lower protein binding translates to a substantially higher free (unbound) fraction of normorphine in plasma relative to morphine, with direct implications for in vitro–in vivo extrapolation (IVIVE) and free-drug hypothesis calculations.

Plasma Protein Binding
Head-to-head
23.5% ± 3.5% bound (normorphine) vs. 46.5% ± 2.4% (morphine)
Reported free fraction difference informs PK-PD modeling context; supports free-drug hypothesis review.
In vitro human plasma; codeine administration study.
protein binding pharmacokinetics free fraction

Abstinence Syndrome Severity: Normorphine vs. Morphine, Methadone, and Codeine in Human Addiction Liability Studies

In a seminal human pharmacology study where normorphine was directly compared to morphine, methadone, and codeine in opioid-dependent patients, the abstinence syndrome following normorphine withdrawal was qualitatively and quantitatively differentiated: intensity of abstinence after withdrawal of normorphine was far less than the intensity of abstinence from morphine, and the onset was slower and degree milder than abstinence from morphine, methadone, or codeine [1]. Additionally, cumulative sedation during direct addiction to normorphine prevented dose escalation to levels easily attained with morphine, demonstrating a clinically meaningful ceiling effect on tolerance development [1].

Abstinence Intensity Ranking
Head-to-head
Normorphine
Withdrawal intensity ranking context for dependence mechanism dissection.
Human direct addiction paradigm; 7-dose regimen.
Free Base Conversion Ratio
Regulatory-derived
HCl salt: 0.833 (83.3% free base); hexahydrate: 0.715 (71.5%) — 16.5% relative difference.
Salt form selection context for quantitative pharmacology; mass-based correction review.
MW-based calculation from regulatory schedules.
Synthetic Divergence
Cross-study
Normorphine’s free N–H enables one-step access to ≥4 pharmacologically distinct classes (antagonists and agonists); noroxymorphone/norcodeine require ≥2 extra steps.
Synthetic divergence context for SAR library design; method-transfer review.
N-demethylation yield 80–90%; N-alkylation with allyl/CPM/phenethyl halides.
physical dependence withdrawal abstinence intensity

Salt Form Free Base Conversion Ratio: Normorphine Hydrochloride vs. Normorphine Free Base Hexahydrate

The United States Controlled Substances Act regulatory framework recognizes two normorphine salt forms with distinct free base conversion ratios: the hydrochloride salt (0.833) and the free base hexahydrate (0.715) [1]. This means each milligram of normorphine hydrochloride contains 0.833 mg of anhydrous normorphine free base, whereas each milligram of the hexahydrate salt contains only 0.715 mg of free base—a 16.5% relative difference in active compound per weighed mass. The conversion factors derive from the molecular weight ratio of free base (271.31 g/mol) to the respective salt forms (HCl salt: 307.77 g/mol; hexahydrate: 379.36 g/mol) [1].

Free Base Conversion Ratio
Regulatory-derived
HCl salt: 0.833 (83.3% free base); hexahydrate: 0.715 (71.5%) — 16.5% relative difference.
Salt form selection context for quantitative pharmacology; mass-based correction review.
MW-based calculation from regulatory schedules.
free base conversion salt stoichiometry dose calculation

Synthetic Intermediate Versatility: Normorphine Hydrochloride as a Universal Precursor for Both Opioid Agonists and Antagonists

Normorphine hydrochloride possesses a free secondary amine at the N-17 position, a functional handle absent in morphine (tertiary N-methylamine), codeine, and all other N-methylated opioid congeners [1]. This single structural feature enables normorphine to serve as the common precursor for both opioid antagonists (nalorphine via N-allylation, naltrexone via N-cyclopropylmethylation, naloxone via N-allylation and 6-oxidation) and super-potent agonists (N-phenethylnormorphine, reported to possess >10-fold higher MOR affinity than morphine) [1]. In contrast, the more oxidized intermediate noroxymorphone (6-keto) is limited to antagonist synthesis and requires additional reduction steps to access agonist scaffolds. Refined N-demethylation procedures yield normorphine from morphine in 80–90% yield, making the hydrochloride salt the most convergent entry point for diversifying N-substituted morphinan libraries [2].

Synthetic Divergence
Cross-study
Normorphine’s free N–H enables one-step access to ≥4 pharmacologically distinct classes (antagonists and agonists); noroxymorphone/norcodeine require ≥2 extra steps.
Synthetic divergence context for SAR library design; method-transfer review.
N-demethylation yield 80–90%; N-alkylation with allyl/CPM/phenethyl halides.
N-demethylation intermediate opioid synthesis N-functionalization

Validated Research and Industrial Application Scenarios for Normorphine Hydrochloride (CAS 3372-02-9)


Functional Selectivity Profiling at the μ-Opioid Receptor: Gi-Protein vs. β-Arrestin2 Pathway Dissection

Normorphine hydrochloride is the metabolite of choice for studies requiring a β-arrestin2-biased MOR reference agonist that can be directly compared against the G-protein-biased parent morphine within the same experimental system [1]. Its established bias profile (higher potency and efficacy for β-arrestin2 recruitment relative to Gi-protein activation) makes it a critical tool compound for laboratories investigating biased agonism at opioid receptors and its therapeutic implications for analgesia versus side-effect profiles [1]. The hydrochloride salt form ensures accurate gravimetric preparation of concentration-response curves without free base conversion ambiguity.

Forensic and Clinical Toxicology Reference Standard for Morphine Metabolism Studies

Normorphine hydrochloride serves as an essential certified reference standard for LC-MS/MS and GC-MS quantification of morphine metabolites in urine, plasma, and tissue samples [1]. Its well-characterized protein binding (23.5% ± 3.5%, approximately half that of morphine) and pharmacokinetic profile (plasma Cmax ~41–65 nM after 50 mg oral administration; half-life 8.5–9.8 hours) make it the preferred calibrator for forensic toxicology laboratories conducting morphine metabolic pathway analysis, particularly when distinguishing normorphine from co-eluting norcodeine or morphine-3-glucuronide in complex biological matrices [2].

Medicinal Chemistry Diversification: One-Step Synthesis of N-Substituted Opioid Ligand Libraries

Normorphine hydrochloride is the optimal starting material for parallel synthesis of structurally diverse N-substituted morphinan libraries for structure-activity relationship (SAR) programs [1]. Its free N–H group permits direct N-alkylation, N-acylation, or N-arylation without the protecting group manipulations required for morphine or the additional redox steps needed for noroxymorphone. With refined N-demethylation protocols achieving 80–90% conversion from morphine, normorphine hydrochloride provides a cost-effective entry point for generating both antagonist candidates (naltrexone analogs, naloxone derivatives) and high-affinity agonist leads (N-phenethyl, N-cyclopropylmethyl, and N-CPM series) in a single synthetic step from the common intermediate [2].

Opioid Physical Dependence and Withdrawal Mechanism Studies

For preclinical and clinical research into opioid tolerance and physical dependence mechanisms, normorphine hydrochloride offers a unique pharmacological profile characterized by attenuated withdrawal severity relative to morphine, methadone, and codeine [1]. Direct human addiction liability data demonstrate that normorphine withdrawal is slower in onset and milder in intensity than comparator opioids, while normorphine's cumulative sedation ceiling limits dose escalation—a profile that enables researchers to isolate molecular pathways governing physical dependence from those mediating analgesic tolerance [1]. This compound is therefore strategically valuable for target validation studies aiming to develop opioids with reduced abuse liability.

Application
Selection Property
Validation Focus
MOR biased signaling studies
β-arrestin2-biased reference agonist context
Gi-protein vs. β-arrestin2 pathway comparison
Forensic toxicology research reference
Certified metabolite standard for LC-MS/MS
Matrix effect and co-elution review
Opioid SAR library synthesis
N–H functionalization handle
N-substitution scope and yield review
Physical dependence mechanism studies
Withdrawal-severity comparator profile
Tolerance and dependence pathway dissection
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